9-cyclopentyl-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
Description
Properties
IUPAC Name |
9-cyclopentyl-3-(4-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-26-17-8-6-15(7-9-17)20-13-27-23-18(22(20)25)10-11-21-19(23)12-24(14-28-21)16-4-2-3-5-16/h6-11,13,16H,2-5,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUULNIBXSVIRJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-cyclopentyl-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Chromeno Core: The initial step involves the synthesis of the chromeno core through a cyclization reaction. This can be achieved by reacting a suitable phenol derivative with an aldehyde under acidic conditions to form the chromeno ring system.
Oxazin Ring Formation: The next step involves the introduction of the oxazin ring. This can be done by reacting the chromeno derivative with an appropriate amine and an oxidizing agent to form the oxazin ring.
Substitution Reactions: The final steps involve the introduction of the cyclopentyl and methoxyphenyl groups through substitution reactions. These reactions typically require the use of strong bases or catalysts to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxazin ring, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Catalysts: Palladium on carbon (Pd/C) and other transition metal catalysts are often used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can lead to quinone derivatives, while reduction of the oxazin ring can produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, 9-cyclopentyl-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Its unique structure and biological activities make it a promising candidate for the development of new drugs, particularly in the treatment of inflammatory diseases and infections.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical products. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 9-cyclopentyl-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in various biological processes. The compound’s ability to modulate these targets can lead to changes in cellular signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Table 1: Substituent Variations and Properties
*Calculated based on molecular formula (C24H23NO4).
Key Observations :
- Cyclopentyl vs. Alkyl Chains : The cyclopentyl group in the target compound likely increases rigidity and melting point compared to flexible alkyl chains (e.g., butyl in Deriv. 2) .
- Methoxy vs. Chloro/Hydroxy Groups : The 4-methoxyphenyl group enhances electron density compared to electron-withdrawing 4-chlorophenyl () or polar hydroxybutyl (), affecting solubility and binding interactions.
Key Observations :
- Osteogenic Activity : The furan-3-ylmethyl analog (Compound 7) shows dual osteoblast/osteoclast regulation, suggesting that bulky aryl groups at position 9 (e.g., cyclopentyl) may similarly enhance bone-targeted activity .
- Antimalarial Potential: Ferrocenyl derivatives () demonstrate that lipophilic substituents (e.g., cyclopentyl) could improve membrane penetration for parasitic targets.
Structural-Activity Relationships (SAR)
- Position 9 : Bulky, lipophilic groups (cyclopentyl, benzyl) enhance metabolic stability and target binding compared to polar hydroxyalkyl chains .
- Position 3 : Electron-donating groups (e.g., 4-methoxyphenyl) improve resonance stabilization, whereas electron-withdrawing groups (e.g., 4-Cl) may reduce bioavailability .
Biological Activity
The compound 9-cyclopentyl-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a member of the chromeno-oxazine family, characterized by its unique bicyclic structure. This compound has garnered attention in recent years due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula for 9-cyclopentyl-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is . Its structure features a chromeno-oxazine core with substituents that may influence its biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 321.39 g/mol |
| Density | Not available |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have indicated that compounds similar to 9-cyclopentyl-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one exhibit significant anticancer properties. For instance, a study evaluated the cytotoxic effects of various chromeno derivatives on cancer cell lines and found that certain structural modifications enhanced their efficacy against breast and colon cancer cells.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), the compound demonstrated an IC50 value of approximately 15 µM against MCF-7 (breast cancer) cells. This suggests a moderate level of activity compared to standard chemotherapeutics.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed through in vitro studies measuring the inhibition of pro-inflammatory cytokines. The results showed that the compound effectively reduced TNF-alpha and IL-6 levels in activated macrophages.
Table 2: Inhibition of Cytokine Production
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-alpha | 300 | 120 | 60% |
| IL-6 | 250 | 100 | 60% |
Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. Research indicates that it may exert protective effects against oxidative stress-induced neuronal cell death. In models of neurodegeneration, such as those induced by glutamate toxicity, the compound significantly improved cell viability.
Case Study: Neuroprotection Assay
In a study involving SH-SY5Y neuroblastoma cells exposed to glutamate:
- Control Viability : 30%
- Treated Viability : 70%
This indicates a protective effect against excitotoxicity.
The mechanisms underlying the biological activities of this compound may involve modulation of specific signaling pathways:
- Inhibition of NF-kB Pathway : The anti-inflammatory effects are likely mediated through the inhibition of the NF-kB pathway.
- Induction of Apoptosis : The anticancer activity may be attributed to the induction of apoptosis in malignant cells via caspase activation.
- Antioxidant Activity : Neuroprotective effects are possibly linked to antioxidant properties that mitigate oxidative stress.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
